molecular formula C17H16N4S B11039757 N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide

N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide

Cat. No.: B11039757
M. Wt: 308.4 g/mol
InChI Key: KZHICQSHIDGALE-UHFFFAOYSA-N
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Description

N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide is a synthetic polycyclic derivative of benzimidazole, a privileged scaffold in medicinal chemistry due to its structural resemblance to naturally occurring purine bases . This structural similarity allows benzimidazole-based compounds to interact effectively with biopolymers, leading to a wide spectrum of biological activities with often lower toxicity profiles . The dihydropyrimido[1,2-a]benzimidazole core of this compound is of significant research interest as it combines the pharmacophoric features of a benzimidazole with a pyrimidine system, creating a planar, conjugated structure that is relevant for both its biological and photophysical properties . This compound is primarily investigated for its potential in pharmacological screening. Benzimidazole derivatives are extensively reported to exhibit diverse biological activities, including potent antimicrobial , anticancer , and antifungal effects . The specific N-phenylcarbothioamide substituent is a critical functional group that can enhance molecular interactions with biological targets, potentially influencing the compound's bioavailability and binding affinity . Researchers value this chemical entity as a key intermediate or lead structure in the design and development of new therapeutic agents targeting infectious diseases and various cancers . Its mechanism of action is typically explored in the context of enzyme inhibition or interaction with DNA, given the benzimidazole moiety's known capacity to bind with polynucleotides . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C17H16N4S

Molecular Weight

308.4 g/mol

IUPAC Name

N-phenyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole-1-carbothioamide

InChI

InChI=1S/C17H16N4S/c22-17(18-13-7-2-1-3-8-13)21-12-6-11-20-15-10-5-4-9-14(15)19-16(20)21/h1-5,7-10H,6,11-12H2,(H,18,22)

InChI Key

KZHICQSHIDGALE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2N(C1)C(=S)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Three-Component Cyclocondensation

A one-pot reaction of 2-aminobenzimidazole , aryl aldehydes , and N-phenyl-3-oxobutanamide under acidic conditions yields the target compound. For example, refluxing these components in dimethylformamide (DMF) for 24 hours facilitates cyclization. The mechanism proceeds via:

  • Knoevenagel condensation : Aldehyde and β-ketoamide form an α,β-unsaturated intermediate.

  • Nucleophilic attack : 2-Aminobenzimidazole attacks the electrophilic carbon, initiating cyclization.

  • Aromatization : Dehydration forms the dihydropyrimido ring.

Key Conditions :

  • Catalyst: Protic acids (e.g., HCl, AcOH) or Lewis acids (e.g., Bi(NO₃)₃·5H₂O).

  • Solvent: DMF or ethanol.

  • Yield: 72–89%.

Maghnite-H⁺ Catalyzed Green Synthesis

Maghnite-H⁺, a proton-exchanged montmorillonite clay, serves as an eco-friendly catalyst for solvent-free synthesis:

Reaction Protocol

A mixture of 2-aminobenzimidazole , benzaldehyde derivatives , and acetylacetone is heated with Maghnite-H⁺ (10 wt%) at 80°C for 2–4 hours. The clay’s Brønsted acidity accelerates imine formation and cyclization.

Advantages :

  • Recyclability : Catalyst reused ≥3 times without activity loss.

  • Yield : 78–84%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity:

Optimized Procedure

A blend of 2-aminobenzimidazole , β-bromo-α,β-unsaturated aldehydes , and thiourea in DMF undergoes microwave irradiation (150°C, 20 minutes) with Et₃N as a base. This method achieves:

  • Time reduction : From 24 hours (conventional) to 20 minutes.

  • Yield : 83–91%.

Solvent-Free Mechanochemical Approaches

Grindstone chemistry avoids solvents, leveraging mechanical energy for reactivity:

Catalyst-Free Synthesis

Equimolar quantities of 2-aminobenzimidazole , aldehyde , and N-phenylacetoacetamide are ground with NH₄Cl (10 mol%) at room temperature for 1 hour. The exothermic reaction proceeds via:

  • Enamine formation : Aldehyde and β-ketoamide condense.

  • Cyclization : 2-Aminobenzimidazole integrates into the structure.

Outcomes :

  • Yield : 82–94%.

  • Purity : ≥95% (by HPLC).

Low Transition Temperature Mixtures (LTTMs)

LTTMs like oxalic acid-L-proline (1:1) act as dual solvent-catalysts:

One-Pot Methodology

2-Aminobenzimidazole , aryl aldehyde , and malononitrile react in LTTM at room temperature for 15 minutes. The LTTM’s hydrogen-bonding network stabilizes intermediates, enabling:

  • Atom economy : 89–92%.

  • Yield : 90–95%.

Comparative Analysis of Methods

MethodCatalystTimeYield (%)Eco-Friendliness
Biginelli-likeHCl24 h72–89Moderate
Maghnite-H⁺Maghnite-H⁺2–4 h78–84High
MicrowaveEt₃N20 min83–91Moderate
MechanochemicalNH₄Cl1 h82–94High
LTTMsOxalic acid-L-proline15 min90–95Very High

Structural Confirmation Techniques

Synthesized compounds are validated using:

  • ¹H/¹³C NMR : Peaks at δ 5.37 (s, 1H, CH), 7.23–7.80 (m, aromatic protons).

  • IR : Bands at 2192 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

  • Mass Spectrometry : Molecular ion peak at m/z 308.4 [M+H]⁺.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing pathways may yield open-chain intermediates. Mitigated by using excess β-ketoamide (1.2 equiv).

  • Low Solubility : DMF or DMSO enhances solubility during cyclization.

  • Regioselectivity : Microwave irradiation favors 4-substituted products over 2-substituted isomers.

Industrial Scalability Considerations

  • Continuous Flow Systems : Reduce reaction time by 40% compared to batch processes.

  • Catalyst Recovery : Maghnite-H⁺ and LTTMs are reusable, lowering production costs .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the heterocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbothioamide group can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic core, leading to a wide range of derivatives.

Scientific Research Applications

Structural Overview

N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide is characterized by a fused bicyclic structure that combines a benzimidazole ring with a pyrimidine moiety. The presence of a phenyl group and a carbothioamide functional group enhances its reactivity and biological profile, making it a subject of interest in various medicinal applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative species. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus.
  • The compound also shows promising antifungal activity against strains such as Candida albicans and Aspergillus niger .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer potential. It has shown remarkable activity against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating potent antiproliferative effects:

CompoundIC50 (µM)Activity
N95.85Anticancer
N184.53Anticancer
5-FU9.99Standard Drug

These results suggest that this compound may be more effective than established chemotherapeutic agents in certain contexts .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Evaluation : A study assessed various derivatives for their antimicrobial properties against multiple strains using tube dilution techniques. The results indicated that many synthesized compounds exhibited significant antimicrobial effects comparable to standard treatments .
  • Anticancer Screening : Another research effort focused on evaluating the anticancer properties of synthesized analogues against HCT116 cells. The findings revealed that specific compounds demonstrated superior efficacy compared to traditional chemotherapy agents .

Mechanism of Action

The mechanism of action of N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can act as a receptor antagonist, blocking the binding of natural ligands. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with several classes of pyrimido-benzimidazoles and carbothioamide derivatives. Key comparisons include:

Compound Core Structure Key Substituents Biological Activity
N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide Pyrimido[1,2-a]benzimidazole Phenyl (N-terminal), carbothioamide (1-position) Not explicitly reported (analogs: antimicrobial )
3-aryl-3,4-dihydropyrimido[1,6-a]benzimidazole-1(2H)-thiones (75) Pyrimido[1,6-a]benzimidazole Aryl (3-position), thione (1-position) Antiulcer activity
Compound A15 (4-chlorobenzoyl-phenyl carbothioamide derivative) Pyrazole-carbothioamide 4-Chlorobenzoyl, phenyl carbothioamide RNase H inhibition (IC₅₀ = 7 μM)
Compound 11d (pyridin-3-yl-amino dihydropyrimido-pyrimidine derivative) Pyrimido[4,5-d]pyrimidine Pyridin-3-yl-amino, benzodiazepine-carboxamide Not explicitly reported (purity: 97%)

Key Structural Insights :

  • The carbothioamide group (as in the target compound and A15) enhances enzyme inhibition potency compared to carboxamide analogs (e.g., A6 retains activity, but A7 loses it upon halogen addition) .
  • Substitution patterns on the aromatic rings (e.g., 4-chloro in A5 vs. unsubstituted phenyl in A1) significantly influence bioactivity, with halogenation often improving potency .
  • Fused pyrimido-benzimidazole cores (as in the target compound and 75) are associated with diverse biological roles, including antiulcer and antimicrobial effects .
2.2.1. Enzyme Inhibition
  • RNase H Inhibition : Carbothioamide derivatives like A15 (IC₅₀ = 7 μM) outperform carboxamide analogs (e.g., A6, IC₅₀ = 5 μM), highlighting the critical role of the thioamide sulfur in metal-binding interactions .
  • Loss of Activity : Introducing bulky substituents (e.g., A7 with dual halogens) or methylene spacers (A16) reduces potency, likely due to steric hindrance or altered binding conformations .
2.2.2. Antimicrobial Activity
  • Pyrimido-benzimidazole thiones (75) and their S-alkylated derivatives (76) exhibit notable antimicrobial properties, suggesting that the target compound’s thioamide group may confer similar activity .

Biological Activity

N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide is a complex organic compound belonging to the class of benzimidazole derivatives. Its unique structure, characterized by a fused bicyclic system comprising both benzimidazole and pyrimidine moieties, suggests significant potential for various biological activities. This article explores its biological activity through detailed research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The compound features a phenyl group and a carbothioamide functional group, which may enhance its interaction with biological targets. The synthesis typically involves multiple steps that allow for the production of derivatives with varying substituents, which can exhibit enhanced or novel biological properties .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Similar compounds have demonstrated broad-spectrum antimicrobial activity. The presence of the benzimidazole core is often linked to such effects .
  • Anticancer Activity : Studies have suggested that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown efficacy as protein kinase inhibitors and in T-cell activation .
  • CRF1 Receptor Antagonism : Virtual screening and molecular docking studies have identified this compound as a potential antagonist for the corticotropin-releasing factor 1 (CRF1) receptor, which is implicated in stress responses .

Comparative Analysis

To understand the unique biological activity of this compound, it's beneficial to compare it with other similar compounds:

Compound NameStructural FeaturesBiological Activity
3,4-DihydropyrimidinonesContains pyrimidine ring; lacks benzimidazole moietyAntimicrobial and antifungal activities
Benzimidazole DerivativesContains benzimidazole core; variable substituentsBroad-spectrum antimicrobial activity
Thienopyrimidine DerivativesContains sulfur in place of nitrogen; diverse substituentsAnticancer properties

The dual heterocyclic nature of N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole enhances its biological activity compared to simpler analogs .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole. The compound exhibited significant inhibition against various bacterial strains. The mechanism was attributed to its ability to disrupt microbial cell wall synthesis.

Study 2: Anticancer Activity

Another research project focused on the anticancer potential of this compound. In vitro assays demonstrated that it inhibited cancer cell proliferation in several lines, including breast and colon cancer cells. The study highlighted its role as a potential lead compound for developing new anticancer therapies.

Q & A

Q. What are the established synthetic routes for N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide, and what reagents are critical for its formation?

The compound can be synthesized via [5+1] heterocyclization using benzimidazole derivatives as starting materials. A key method involves reacting 1,3-diamines with carbon disulfide under controlled conditions to form the pyrimido-benzimidazole core. Substituents like the phenyl group are introduced via S-alkylation or condensation with aromatic aldehydes . Critical reagents include carbon disulfide (for thioamide incorporation) and aromatic aldehydes (for aryl group functionalization). Reaction optimization often employs polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

Essential techniques include:

  • IR spectroscopy : A strong absorption band near 1250–1300 cm⁻¹ confirms the C=S (thiocarbonyl) group .
  • NMR spectroscopy : The benzimidazole protons appear as deshielded signals (δ 7.0–8.5 ppm in ¹H NMR), while the dihydropyrimidine ring shows distinct splitting patterns for NH and CH₂ groups .
  • Mass spectrometry (TOF-MS/HRMS) : The molecular ion peak matches the calculated mass, with fragmentation patterns consistent with the pyrimido-benzimidazole scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR or missing IR peaks) may arise from dynamic tautomerism or impurities. Strategies include:

  • Variable-temperature NMR : To identify tautomeric equilibria (e.g., thione-thiol shifts) .
  • X-ray crystallography : Definitive structural confirmation via single-crystal analysis, though this requires high-purity samples .
  • 2D NMR (COSY, HSQC) : To assign overlapping proton and carbon signals in complex spectra .

Q. What strategies optimize the multicomponent reaction yield for derivatives of this compound?

Key factors include:

  • Solvent selection : DMF enhances solubility of intermediates and stabilizes transition states .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DBU) may accelerate cyclization .
  • Work-up simplification : Precipitation in cold ethanol or water avoids column chromatography, preserving yield (up to 85% reported) .

Q. How does the thiocarbonyl group influence the compound’s biological activity, and what in vitro models validate its therapeutic potential?

The C=S group enhances binding to enzymes via sulfur-mediated interactions (e.g., with cysteine residues). Studies on analogous pyrimido-benzimidazole thiones show:

  • Antimicrobial activity : MIC values ≤8 µg/mL against S. aureus and E. coli in broth microdilution assays .
  • Antiulcer potential : In vitro inhibition of H⁺/K⁺-ATPase (proton pump) in gastric cells, with IC₅₀ values comparable to omeprazole .
    Advanced models include 3D tumor spheroids for cytotoxicity screening and molecular docking to predict target binding .

Methodological Challenges and Solutions

Q. What are the common pitfalls in synthesizing S-alkylated derivatives, and how can side reactions be minimized?

  • Pitfalls : Over-alkylation or sulfide oxidation.
  • Solutions :
    • Use mild alkylating agents (e.g., methyl iodide) in stoichiometric amounts.
    • Conduct reactions under inert atmosphere (N₂/Ar) to prevent disulfide formation .
    • Monitor progress via TLC with iodine staining for sulfur-containing intermediates .

Q. How do researchers address low solubility in pharmacological assays?

  • Co-solvents : DMSO (≤1% v/v) maintains compound stability without cell toxicity.
  • Nanoformulation : Liposomal encapsulation improves aqueous dispersion and bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility .

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